molecular formula C24H27N5O2 B6587287 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide CAS No. 1226439-27-5

2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide

Cat. No.: B6587287
CAS No.: 1226439-27-5
M. Wt: 417.5 g/mol
InChI Key: WZGVYKCPXYEQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide features a pyrimidine core substituted with a 4-phenylpiperazine moiety at the 2-position and a methyl group at the 6-position. The acetamide side chain is functionalized with a 4-methylphenyl group. The pyrimidine scaffold is common in medicinal chemistry due to its versatility in hydrogen bonding and π-π interactions, which may enhance target binding .

Properties

IUPAC Name

N-(4-methylphenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-18-8-10-20(11-9-18)26-22(30)17-31-23-16-19(2)25-24(27-23)29-14-12-28(13-15-29)21-6-4-3-5-7-21/h3-11,16H,12-15,17H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGVYKCPXYEQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide is a synthetic organic molecule that presents significant potential in pharmacological applications, particularly in neuropharmacology and as an anticonvulsant agent. Its structural complexity, featuring a pyrimidine ring, piperazine moiety, and an acetamide group, suggests diverse biological interactions.

Chemical Structure and Properties

This compound has the molecular formula C24H27N5O2C_{24}H_{27}N_{5}O_{2} and a molecular weight of approximately 417.513 g/mol. The unique arrangement of functional groups facilitates interactions with various biological targets, making it a candidate for further medicinal chemistry research.

Anticonvulsant Activity

Research indicates that derivatives of compounds containing piperazine and pyrimidine structures exhibit significant anticonvulsant properties. For example, studies have shown that N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrate efficacy in animal models of epilepsy, suggesting that similar mechanisms may be at play for This compound .

Neuroprotective Effects

Preliminary data suggest potential neuroprotective effects. Compounds with similar structural features have been evaluated for their ability to protect neuronal cells from damage in various experimental models. The presence of the piperazine ring is often associated with enhanced central nervous system (CNS) penetration and activity .

Synthesis and Evaluation

A study synthesized several derivatives of This compound and evaluated their biological activities. The results indicated that compounds with higher lipophilicity tended to have better anticonvulsant activity, likely due to improved CNS distribution .

CompoundLipophilicity (clogP)Anticonvulsant Activity
Compound A3.5Active at 0.5 h
Compound B5.0Active at 4 h
Compound C2.0Inactive

Mechanistic Studies

Mechanistic studies utilizing molecular docking have revealed insights into how this compound interacts with specific protein targets involved in neurotransmission and neuronal excitability. For instance, docking studies suggest that This compound may inhibit certain ion channels or receptors implicated in seizure activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their variations, along with molecular properties derived from the evidence:

Compound Name Pyrimidine Substituent Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Evidence Source
Target Compound : 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide 4-Phenylpiperazin-1-yl, 6-methyl 4-Methylphenyl C₃₁H₃₂N₆O₂ 528.63
N-(3-Chlorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide (L868-1295) 4-Phenylpiperazin-1-yl, 6-methyl 3-Chlorophenyl C₂₃H₂₄ClN₅O₂ 454.93
N-(3-Chloro-4-fluorophenyl)-2-((6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)oxy)acetamide 4-Phenylpiperazin-1-yl, 6-methyl 3-Chloro-4-fluorophenyl C₂₃H₂₃ClFN₅O₂ 472.92
N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide 4-Methylphenyl, 6-methyl 4-Chloro-2-(trifluoromethyl)phenyl C₂₁H₁₇ClF₃N₃O₂ 435.83
N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide 4-Methylpiperidin-1-yl, 6-methyl 2-Fluorophenyl C₂₀H₂₃FN₄O₂ 378.42

Key Structural and Functional Insights:

The 6-methyl group on the pyrimidine ring is conserved across most analogs, suggesting its role in stabilizing the scaffold or modulating solubility.

Acetamide Substituent Effects: Electron-withdrawing groups (e.g., Cl, F, CF₃) on the phenyl ring (e.g., 3-chloro-4-fluorophenyl in ) may increase lipophilicity and binding affinity but could also affect metabolic stability.

Molecular Weight and Drug-Likeness :

  • The target compound (MW 528.63) exceeds the typical threshold for oral bioavailability (MW < 500), whereas analogs like L868-1295 (MW 454.93) and the 2-fluorophenyl derivative (MW 378.42) align better with Lipinski’s rules .

Research Findings and Gaps

  • Synthetic Yields : While specific data for the target compound are absent, related triazole-thione derivatives (e.g., compounds in ) report yields of 72–83%, suggesting feasible synthetic routes for its analogs.
  • Pharmacological Data : Evidence lacks explicit activity comparisons. For example, zolpidem (a structurally distinct acetamide derivative with imidazopyridine core) shows antioxidant effects in cisplatin-induced renal damage , but similar studies for pyrimidine-based analogs are unreported.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.